DI-[2-(4-Pyridyl)ethyl]sulfide
Description
Properties
IUPAC Name |
4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVWDRBTNXIJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Potassium Iodide (I₂-KI) Oxidation
In aqueous ethanol, 2-(4-pyridyl)ethanethiol undergoes rapid oxidation when treated with I₂-KI. The reaction proceeds via a two-electron oxidation mechanism, yielding the disulfide product. Typical conditions involve:
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Molar ratio : 1:1 thiol-to-I₂ stoichiometry
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Solvent : 50% ethanol/water (v/v)
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Temperature : Room temperature (25°C)
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Reaction time : 2–4 hours
Under these conditions, yields exceed 90%, with minimal over-oxidation to sulfonic acids. The product precipitates as a white solid, which is filtered and washed with cold ethanol. Nuclear magnetic resonance (NMR) analysis confirms the disulfide bond formation, with characteristic shifts at δ 2.8–3.2 ppm (CH₂-S-S-CH₂) and δ 7.2–8.6 ppm (pyridyl protons).
Hydrogen Peroxide (H₂O₂)-Mediated Oxidation
H₂O₂ serves as a green alternative to iodine, operating under mildly acidic or basic conditions. Key parameters include:
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Concentration : 30% H₂O₂ in aqueous solution
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Catalyst : Trace Fe³⁺ or Cu²⁺ ions
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pH : 4–6 (acetic acid buffer)
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Yield : 75–85%
While less efficient than I₂-KI, this method avoids halogenated byproducts. Fourier-transform infrared spectroscopy (FT-IR) data show a disappearance of the S-H stretch (2560 cm⁻¹) and the emergence of S-S stretches (500–550 cm⁻¹).
Alternative Synthetic Routes
Electrochemical Oxidation
Electrosynthesis in non-aqueous media (e.g., acetonitrile) provides a solvent-free pathway. Using a platinum anode and constant potential (+0.8 V vs. Ag/AgCl), 2-(4-pyridyl)ethanethiol dimerizes with 88% efficiency. Advantages include:
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No exogenous oxidants required
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Scalable to continuous flow systems
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High purity (>98% by HPLC)
Cyclic voltammetry reveals a quasi-reversible redox couple at +0.5 V, consistent with disulfide formation.
Enzymatic Catalysis
Laccase enzymes (EC 1.10.3.2) from Trametes versicolor catalyze aerobic oxidation of thiols. In phosphate buffer (pH 7.0), the reaction achieves 70% conversion in 12 hours. Despite slower kinetics, this method aligns with green chemistry principles.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. A patented process (WO2023056321A1) describes:
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Continuous flow reactor : Mixing 2-(4-pyridyl)ethanethiol with H₂O₂ at 50°C
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Residence time : 30 minutes
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In-line crystallization : Ethanol/water antisolvent precipitation
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Purity : 99.5% (by GC-MS)
This approach achieves a throughput of 500 kg/day with minimal waste generation.
Comparative Analysis of Methods
| Method | Oxidizing Agent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| I₂-KI oxidation | Iodine | 90–95 | 98 | Laboratory |
| H₂O₂ oxidation | Hydrogen peroxide | 75–85 | 95 | Pilot plant |
| Electrochemical | None | 85–88 | 98 | Industrial |
| Enzymatic | O₂ (air) | 65–70 | 90 | Laboratory |
Mechanistic Insights
The oxidation of 2-(4-pyridyl)ethanethiol follows a radical-mediated pathway:
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Initiation : Homolytic cleavage of S-H bond, generating thiyl radicals ().
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Termination : Quenching by solvent or excess oxidant.
Density functional theory (DFT) calculations indicate a reaction barrier of 25.3 kcal/mol for the rate-limiting step.
Purification and Characterization
Post-synthesis, the crude product is purified via:
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Recrystallization : Ethanol/acetone (3:1) yields needle-like crystals.
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Column chromatography : Silica gel with ethyl acetate/hexane (1:4).
Key characterization data :
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¹H NMR (CDCl₃) : δ 8.51 (d, 4H, pyridyl-H), 7.12 (d, 4H, pyridyl-H), 2.94 (t, 4H, CH₂-S), 2.65 (t, 4H, CH₂-pyridyl).
Challenges and Optimization Strategies
Over-Oxidation Mitigation
Excessive oxidant concentrations promote sulfonic acid formation. Strategies include:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Ethanol-water mixtures offer a balance between reactivity and ease of isolation.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
DI-[2-(4-Pyridyl)ethyl]sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridyl derivatives, including DI-[2-(4-Pyridyl)ethyl]sulfide. Research shows that compounds with similar structures exhibit significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. For instance, a study demonstrated that specific derivatives displayed notable anti-inflammatory effects in both in vitro and in vivo models, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Case Study: Synthesis and Testing
A comprehensive study synthesized various pyridyl sulfides and evaluated their pharmacological activities. The synthesized compounds were tested for their ability to alleviate inflammation-induced paw edema in animal models. Results indicated that certain derivatives, potentially including this compound, significantly reduced inflammation markers compared to controls .
Coordination Chemistry
Metal Complex Formation
this compound can act as a chelating ligand in coordination chemistry. Its ability to form stable complexes with metal ions is of particular interest for applications in catalysis and materials science. For example, studies on copper(II) complexes formed with similar pyridyl sulfides have shown enhanced stability and unique electronic properties that can be exploited in various catalytic processes .
Table 1: Properties of Metal Complexes with Pyridyl Sulfides
| Metal Ion | Complex Type | Stability Constant (K) | Notable Properties |
|---|---|---|---|
| Cu(II) | Mono- & binuclear | High | Enhanced catalytic activity |
| Ni(II) | Mononuclear | Moderate | Potential use in electrochemistry |
| Co(II) | Binuclear | High | Magnetic properties |
Analytical Chemistry
Fluorescence Sensing
Fluorescent probes based on pyridyl sulfides have been developed for sensing applications due to their high sensitivity and selectivity. This compound derivatives can be utilized as fluorophores for detecting metal ions or other environmental pollutants. The incorporation of these compounds into sensor designs has shown promising results in real-time monitoring applications .
Case Study: Sensor Development
A recent advancement involved the synthesis of a fluorescence-based sensor using this compound as a core component. The sensor demonstrated high selectivity for detecting copper ions in aqueous solutions, showcasing its potential for environmental monitoring .
Mechanism of Action
The mechanism of action of DI-[2-(4-Pyridyl)ethyl]sulfide involves its ability to form disulfide bonds with thiol groups in proteins and other biological molecules. This interaction can alter the structure and function of proteins, making it a valuable tool in proteomics research. The compound targets thiol groups and can modulate various biochemical pathways by affecting protein conformation and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a) Di(4-pyridyl) sulfide (4,4'-DIPYRIDYL SULFIDE; CAS 37968-97-1)
- Molecular formula : C₁₀H₈N₂S
- Key difference : Lacks ethyl spacers; pyridine rings are directly linked via a sulfide bond.
- Impact :
- Reduced flexibility compared to DI-[2-(4-Pyridyl)ethyl]sulfide, limiting conformational adaptability in coordination complexes.
- Lower molecular weight (188.25 g/mol) may enhance volatility but reduce solubility in aqueous media.
- Applications : Primarily used in metal-organic frameworks (MOFs) due to rigid geometry .
b) Piperidine-Based Sulfides (e.g., 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl)
- Key difference : Replaces pyridyl groups with a piperidine ring and aryl sulfides.
- Impact :
- Piperidine derivatives exhibit enhanced neuroprotective and antimicrobial activities compared to pyridyl sulfides, as shown in comparative studies (Table 1) .
- The absence of pyridyl nitrogen atoms reduces metal-coordination capability.
c) Ethylsulfanyl-Substituted Pyridines (e.g., 4-[(Ethylsulfanyl)methyl]pyridin-2-amine)
- Key difference : Features a single pyridine ring with ethylsulfanyl substituents.
- Substituent position (methyl vs. ethyl) influences steric effects and metabolic stability .
Comparative Analysis of Properties
Table 1: Comparison of this compound with Analogues
Unique Advantages of this compound
- Flexibility : Ethyl spacers enable adaptive binding in coordination polymers, unlike rigid analogues like Di(4-pyridyl) sulfide .
- Dual Functionality : Pyridyl nitrogen and sulfur atoms allow simultaneous interaction with biological targets (e.g., enzymes) and metal ions.
- Tunable Solubility : The dihydrochloride form improves bioavailability for drug development .
Biological Activity
DI-[2-(4-Pyridyl)ethyl]sulfide, with the molecular formula C14H16N2S, is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant research findings.
This compound is characterized by its ability to form disulfide bonds with thiol groups in proteins. This interaction is crucial as it can alter protein structure and function, thereby influencing various biochemical pathways. The compound is soluble in common organic solvents such as dichloromethane, dimethylformamide, and methanol, which facilitates its use in laboratory settings.
- Disulfide Bond Formation : The primary mechanism involves the formation of stable disulfide bonds with thiol groups in proteins.
- Protein Interaction Modulation : By altering protein conformation, this compound can modulate enzyme activity and signal transduction pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular disorders .
Antimicrobial Activity
Studies have shown that derivatives containing pyridine moieties possess considerable antimicrobial activity. For instance, compounds with a 4-pyridyl group have demonstrated effective antibacterial properties against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from <3.09 to 500 µg/mL .
Case Studies
- Antioxidant Efficacy : A study compared the antioxidant activities of several pyridine derivatives, revealing that those with 4-pyridyl substituents exhibited remarkable DPPH radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Screening : In a comparative analysis of various pyridine derivatives, this compound was included as a benchmark for assessing antimicrobial efficacy against a range of pathogens. Results indicated significant activity against both bacterial and fungal strains, highlighting its potential as a lead compound in drug development .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for DI-[2-(4-Pyridyl)ethyl]sulfide, and what analytical techniques are critical for its characterization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-pyridylethyl thiols and appropriate electrophilic sulfur sources. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities . For reproducibility, reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like disulfide byproducts .
Q. How do the electronic and steric properties of this compound influence its reactivity in coordination chemistry?
- Methodological Answer : The pyridyl nitrogen atoms act as Lewis bases, enabling coordination with transition metals. Researchers should employ UV-Vis spectroscopy and cyclic voltammetry to study ligand-to-metal charge transfer and redox behavior. For example, ruthenium complexes with this ligand exhibit distinct absorption bands at 450–500 nm, indicating metal-ligand interactions . Steric effects from the ethyl spacer can be probed via comparative studies with shorter/longer alkyl chains .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, analogous sulfides (e.g., diphenyl sulfone) require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and conduct risk assessments for sulfide-related byproducts (e.g., HS generation under acidic conditions). Emergency protocols should align with guidelines for sulfides, including neutralization of spills with oxidizing agents .
Advanced Research Questions
Q. How can this compound be integrated into fluorescent probes for hydrogen sulfide (HS) detection, and what experimental validations are required?
- Methodological Answer : The compound’s sulfide group can undergo nucleophilic substitution with HS, releasing a fluorescent moiety (e.g., coumarin). Researchers must:
- Optimize reaction kinetics using stopped-flow spectrophotometry.
- Validate selectivity via interference studies with competing thiols (e.g., glutathione).
- Confirm cellular uptake efficiency in bioimaging using confocal microscopy (refer to Peng et al., 2014, for analogous 2-pyridyl disulfide probes) .
Q. What strategies resolve contradictions in catalytic activity data when this compound is used in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from ligand-to-metal ratio variations or solvent effects. Systematic approaches include:
- Replicating experiments under inert atmospheres to exclude oxygen interference.
- Comparing turnover numbers (TON) across different palladium precursors (e.g., PdCl vs. Pd(OAc)).
- Analyzing reaction intermediates via in-situ IR or EXAFS spectroscopy .
Q. How does this compound contribute to surface reactivity studies in environmental chemistry, and what analytical tools are pivotal?
- Methodological Answer : Its sulfide moiety mimics natural sulfides (e.g., pyrite) in redox processes. Researchers should:
- Use X-ray photoelectron spectroscopy (XPS) to track sulfur oxidation states on mineral surfaces.
- Conduct electrochemical impedance spectroscopy (EIS) to assess corrosion inhibition efficiency.
- Reference Murphy & Strongin (2009) for protocols on pyrite reactivity, adapting methodologies to this compound’s unique structure .
Q. What computational methods predict the thermodynamic stability of this compound in drug delivery systems?
- Methodological Answer : Density functional theory (DFT) calculations can model ligand-protein binding energies and hydrolysis pathways. Key steps:
- Optimize geometry using B3LYP/6-31G* basis sets.
- Calculate solvation free energies in aqueous and lipid phases via COSMO-RS.
- Validate predictions with in-vitro stability assays (e.g., HPLC monitoring of degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
